Product packaging for 1,1,2,2-Tetramethoxypropane(Cat. No.:CAS No. 19255-83-5)

1,1,2,2-Tetramethoxypropane

Cat. No.: B3049071
CAS No.: 19255-83-5
M. Wt: 164.2 g/mol
InChI Key: KDSOZBZUDLSRTQ-UHFFFAOYSA-N
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Description

1,1,2,2-Tetramethoxypropane is an organic compound with the molecular formula C7H16O4 and a molecular weight of 164.2 g/mol . It is characterized as a liquid at room temperature and should be stored at 4°C to maintain stability . As a structural isomer of 1,1,3,3-tetramethoxypropane, which is known to serve as a protected form of malondialdehyde and a key reagent in organic synthesis and biochemical research , this compound holds significant potential for specialized research applications. Its specific isomeric structure suggests its utility in synthetic organic chemistry, potentially as a building block or intermediate in the development of more complex molecules, though its precise applications are an active area of scientific exploration. Researchers value this compound for its unique ether-functionalized propane backbone. The product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16O4 B3049071 1,1,2,2-Tetramethoxypropane CAS No. 19255-83-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2-tetramethoxypropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O4/c1-7(10-4,11-5)6(8-2)9-3/h6H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSOZBZUDLSRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(OC)OC)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00513049
Record name 1,1,2,2-Tetramethoxypropane
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Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19255-83-5
Record name 1,1,2,2-Tetramethoxypropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19255-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,2,2-Tetramethoxypropane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Nomenclature and Isomeric Context of Tetramethoxypropane in Academic Research

Common Synonyms and Prevailing Isomers in Chemical Literature

In chemical literature, the isomers of tetramethoxypropane are distinguished by the positions of the four methoxy (B1213986) groups on the propane (B168953) backbone. While several isomers exist, including 1,1,1,2-tetramethoxypropane and 1,1,2,3-tetramethoxypropane, the most frequently discussed isomer is 1,1,3,3-Tetramethoxypropane (B13500) due to its role as a stable precursor in organic synthesis. wikipedia.orgnih.gov

1,1,3,3-Tetramethoxypropane is widely known in scientific literature by its synonym, malonaldehyde bis(dimethyl acetal). wikipedia.orgspectrumchemical.comsigmaaldrich.comnih.gov This name highlights its function as a protected form of malondialdehyde. wikipedia.org Malondialdehyde itself is a highly reactive compound, making its direct use in synthesis challenging due to poor storage properties. wikipedia.org By converting it into the more stable acetal (B89532) form, 1,1,3,3-tetramethoxypropane, chemists can handle and store this important three-carbon building block more effectively. wikipedia.org This compound is a colorless liquid that undergoes acid hydrolysis to yield malondialdehyde, which is then used in various chemical reactions. wikipedia.orgsigmaaldrich.com It is also referred to as malondialdehyde tetramethyl acetal. nih.gov

The utility of 1,1,3,3-tetramethoxypropane is evident in its application for preparing malondialdehyde standards for assays and in the synthesis of various organic compounds, including pyrazole (B372694) and pyrimidine (B1678525) derivatives. sigmaaldrich.comgoogle.com Its synthesis has been described through methods such as the reaction of trimethyl orthoformate with isopropyl vinyl ether. chemicalbook.com

Specific Mentions of 1,1,2,2-Tetramethoxypropane in Reaction Pathways

While less common than its 1,1,3,3-isomer, this compound is specifically mentioned in the context of certain reaction pathways, particularly as a minor product.

Research into the conversion of biomass, specifically sugars, into valuable chemicals has identified this compound as a side product. acs.orgcsic.es In studies focusing on the catalytic conversion of glucose and sucrose (B13894) to methyl lactate (B86563), this compound (abbreviated as TMP in some studies) is detected alongside the main products. csic.esacs.orgrsc.org

For instance, in the conversion of sugars using stannosilicate catalysts, this compound is one of the identified byproducts, formed from the reaction intermediate pyruvaldehyde dimethyl acetal (PADA). csic.esrsc.org The reaction pathway involves the retro-aldol condensation of sugars to form trioses like glyceraldehyde and dihydroxyacetone, which can then be converted into methyl lactate or, through side reactions, into compounds like PADA and subsequently this compound. rsc.org The formation of this side product highlights the complexity of reaction mechanisms in biomass conversion and the need for selective catalysts to maximize the yield of the desired product. doria.fi

Compound Data

Synthetic Methodologies and Precursor Chemistry of Tetramethoxypropane

General Synthetic Routes to Tetramethoxypropane Derivatives

The synthesis of 1,1,3,3-tetraalkoxypropanes, such as 1,1,3,3-tetramethoxypropane (B13500), is commonly achieved through the reaction of an orthoformic acid ester with a corresponding vinyl ether. google.com For the production of 1,1,3,3-tetramethoxypropane, trimethyl orthoformate is reacted with methyl vinyl ether. google.com Similarly, the synthesis of 1,1,3,3-tetraethoxypropane (B54473) involves the reaction of ethyl orthoformate with ethyl vinyl ether. google.comresearchgate.net

One synthetic protocol involves charging a reaction vessel with trimethyl orthoformate and adding a catalyst, such as anhydrous iron (III) chloride. chemicalbook.com While maintaining a low temperature of -15°C, isopropyl vinyl ether is added over several hours. chemicalbook.com The reaction is then allowed to age for a couple of hours. chemicalbook.com Another approach for the synthesis of tetraethoxypropane from ethyl orthoformate and ethyl vinyl ether utilizes zinc chloride as a catalyst and has achieved an average yield of 88.8%. researchgate.net

The industrial-scale synthesis of these compounds can present challenges due to the physical properties of the reactants. google.com For instance, methyl vinyl ether is a gas, and ethyl vinyl ether has a low boiling point (36-37°C), making them highly combustible and difficult to handle in large quantities. google.com To address these issues, research has explored the use of vinyl ethers with higher boiling points, such as propoxyvinyl ether, to facilitate safer and more manageable industrial production of tetraalkoxypropanes. google.com

Table 1: Synthesis of 1,1,3,3-Tetraalkoxypropanes

Target Compound Precursors Catalyst Reaction Conditions Yield
1,1,3,3-Tetramethoxypropane Trimethyl orthoformate, Isopropyl vinyl ether Anhydrous iron (III) chloride -15°C, 7 hours 7.7%
1,1,3,3-Tetraethoxypropane Ethyl orthoformate, Ethyl vinyl ether Zinc chloride 70°C, 4 hours 88.8%

Generation of Malonaldehyde from Tetramethoxypropane

1,1,3,3-Tetramethoxypropane serves as a stable precursor for the generation of malonaldehyde through acidic hydrolysis. sigmaaldrich.comhimedialabs.comsigmaaldrich.comchemicalbook.comscientificlabs.co.uk This process is fundamental for the use of malonaldehyde in various chemical syntheses and assays. sigmaaldrich.comchemicalbook.com Malonaldehyde itself is a product of polyunsaturated fatty acid metabolism and degradation. himedialabs.comscilit.com The controlled release of malonaldehyde from its bis(dimethyl acetal) form, 1,1,3,3-tetramethoxypropane, is a key step in its application as a reagent. sigmaaldrich.comhimedialabs.comsigmaaldrich.com

The hydrolysis of 1,1,3,3-tetramethoxypropane to malonaldehyde can sometimes result in the formation of hydrolytic intermediates. cdc.gov These incomplete hydrolysis products may include compounds such as β-methoxyacrolein and 3,3-dimethoxypropionaldehyde. cdc.gov

Malonaldehyde and related β-substituted acroleins have been shown to be mutagenic in various assays. scilit.comcdc.govnih.gov The mutagenicity of these compounds is influenced by the nature of the substituent at the β-position of the acrolein structure. nih.gov For instance, β-methoxyacrolein and β-ethoxyacrolein have demonstrated mutagenic activity. nih.gov The mechanism of mutagenicity is thought to involve a nucleophilic attack on the β-carbon, followed by the elimination of the substituent. nih.gov The aldehyde functionality is also crucial for the mutagenic properties of these molecules. nih.gov Malonaldehyde can react with deoxyguanosine, deoxyadenosine, and deoxycytidine to form DNA adducts, with pyrimido[1,2α] purin-10(3H)-one (M₁G) being the major adduct formed from the reaction with deoxyguanosine. nih.gov These aldehyde-induced DNA adducts can lead to various forms of genome instability, including point mutations and more significant chromosomal damage. nih.govacs.org

Table 2: Mutagenicity of Malonaldehyde and Related Acroleins

Compound Mutagenic Activity (revertants/μmol) in Salmonella typhimurium hisD3052
β-methoxyacrolein 220
β-ethoxyacrolein 110
β-isobutoxyacrolein 40
β-(p-nitrophenoxy)acrolein 620
β-benzoyloxyacrolein 320
β-chloroacrolein 890
di-γ-oxopropenyl ether 870
Propynal 1370

Chemical Reactivity and Transformation Pathways of Tetramethoxypropane

Role as a Versatile Reagent and Synthetic Building Block

1,1,3,3-Tetramethoxypropane (B13500), also known as malonaldehyde bis(dimethyl acetal), is a valuable organic compound widely utilized in chemical synthesis. innospk.comwikipedia.org It serves as a stable, protected form of malondialdehyde, a highly reactive reagent that is otherwise difficult to store and handle. innospk.comwikipedia.org This stability makes 1,1,3,3-tetramethoxypropane an excellent synthetic equivalent of the 1,3-dicarbonyl unit, a crucial building block for forming various cyclic and heterocyclic systems.

Under acidic conditions, typically through acid hydrolysis, 1,1,3,3-tetramethoxypropane readily deprotects to generate malondialdehyde in situ. This reactivity is harnessed in numerous applications across the pharmaceutical, agricultural, and dye industries. innospk.comlookchem.com Its role as a versatile intermediate facilitates the synthesis of complex molecules, including pharmaceutical and agrochemical intermediates like pyrazole (B372694) and pyrimidine (B1678525) derivatives. innospk.comgoogle.com For instance, it is a key starting material for preparing compounds such as 2-aminopyrimidine (B69317) and 1-carboxylamidinopyrazole. google.com Furthermore, it is used in the synthesis of preservatives and other specialized chemicals, such as 2-ethanesulfonyl-5-methoxy-2,4-pentadienenitrile, an intermediate for sulfonylurea herbicides. innospk.comguidechem.com

Condensation Reactions with Tetramethoxypropane (Primarily 1,1,3,3-Tetramethoxypropane)

The primary utility of 1,1,3,3-tetramethoxypropane lies in its ability to undergo condensation reactions with various nucleophiles after being converted to malondialdehyde. These reactions are fundamental for constructing a wide array of carbocyclic and heterocyclic structures.

The reaction between 1,1,3,3-tetramethoxypropane and 2-naphthol (B1666908) is a classic example of its use in forming carbon-carbon bonds. In the presence of an acid catalyst, 1,1,3,3-tetramethoxypropane generates malondialdehyde, which can then react with two equivalents of 2-naphthol. 2-Naphthol is an electron-rich aromatic compound that readily undergoes electrophilic substitution. wikipedia.org The condensation typically proceeds via a Knoevenagel-type reaction followed by a Michael addition, leading to the formation of xanthene or bis-naphthalene derivatives. These multicomponent reactions are valued for their efficiency in creating complex molecular architectures from simple precursors. fardapaper.irresearchgate.net

Table 1: Examples of Catalysts Used in Condensation Reactions with 2-Naphthol

Catalyst Type Specific Catalyst Examples Reaction Conditions
Brønsted Acids H₂SO₄, p-Toluenesulfonic acid (pTSA) Varies
Ionic Liquids BiPy₂Cl₂, [bmim]PF₆ Solvent-free
Solid Acids HY zeolite, Silica-supported sulfuric acid Heterogeneous

| Organocatalysts | Imidazole, Isoquinoline | Mild conditions |

This table presents examples of catalyst types often employed in multicomponent reactions involving aldehydes and 2-naphthol, similar to the reactivity expected from in situ generated malondialdehyde. fardapaper.ir

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines often involves the cyclocondensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their equivalents. researchgate.netnih.gov 1,1,3,3-Tetramethoxypropane is an ideal synthon for this purpose. The reaction starts with the hydrolysis of 1,1,3,3-tetramethoxypropane to malondialdehyde. The amino group of the aminotriazole then attacks one of the aldehyde's carbonyl groups, followed by an intramolecular cyclization and dehydration, yielding the fused bicyclic 1,2,4-triazolo[1,5-a]pyrimidine system. nih.gov This heterocyclic scaffold is of significant interest in medicinal chemistry due to its diverse biological activities and its role as a purine (B94841) isostere. nih.govgoogle.com

The synthesis of pyrimidines is a well-established process that frequently employs the reaction between a 1,3-dielectrophile and a compound containing an N-C-N fragment, such as an amidine. 1,1,3,3-Tetramethoxypropane serves as a precursor to the required 1,3-dielectrophile (malondialdehyde). In a typical procedure, guanidine (B92328) hydrochloride (an amidine salt) is reacted with 1,1,3,3-tetramethoxypropane in an acidic solvent. google.com The reaction proceeds via a double condensation, where the nucleophilic nitrogen atoms of the amidine attack the carbonyl carbons of the in situ-generated malondialdehyde, followed by cyclization and dehydration to form the pyrimidine ring. This method is used for the industrial preparation of compounds like 2-aminopyrimidine. google.comgoogle.com

Table 2: Synthesis of 2-Aminopyrimidine

Reactant 1 Reactant 2 Solvent/Catalyst Key Step Product

This table outlines the general components for the synthesis of 2-aminopyrimidine as described in related literature. google.com

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A common and effective method for their synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. google.com 1,1,3,3-Tetramethoxypropane is frequently used as a stable and easy-to-handle source of the 1,3-dicarbonyl unit. google.com The reaction is typically carried out in an acidic aqueous solution, where 1,1,3,3-tetramethoxypropane hydrolyzes to malondialdehyde. The hydrazine then reacts with the two carbonyl groups to form a dihydropyrazole intermediate, which subsequently eliminates a molecule of water to yield the aromatic pyrazole ring. mdpi.comgoogle.com This method allows for the synthesis of a wide variety of substituted pyrazoles by choosing the appropriate hydrazine starting material. mdpi.com

Cyclization Reactions Mediated by Tetramethoxypropane (Primarily 1,1,3,3-Tetramethoxypropane)

Beyond simple condensations, 1,1,3,3-tetramethoxypropane is a key mediator of more complex cyclization reactions that lead to a diverse range of heterocyclic systems. Its function as a C3 building block is central to these transformations. The in situ generation of malondialdehyde from 1,1,3,3-tetramethoxypropane provides a reactive species that can participate in tandem or one-pot reactions with binucleophiles to construct rings.

These cyclization reactions are essentially extensions of the condensation pathways described above. By reacting with various binucleophiles (molecules with two nucleophilic centers), 1,1,3,3-tetramethoxypropane facilitates the formation of numerous heterocyclic rings, including:

Pyrimidines: Formed by reaction with amidines, ureas, or thioureas. google.comgoogle.com

Pyrazoles: Formed by reaction with hydrazines. mdpi.comgoogle.com

Fused heterocycles: Such as 1,2,4-triazolo[1,5-a]pyrimidines from aminotriazoles. nih.gov

The versatility of 1,1,3,3-tetramethoxypropane in these cyclization reactions underscores its importance as a fundamental building block in modern organic and medicinal chemistry.

Lewis Acid-Mediated [3+3] Cyclizations with 1,3-Bis(silyl enol ethers) for Carbacycles (e.g., Salicylates, Phenols)

The formal [3+3] cyclization, or annulation, is a powerful method for constructing six-membered rings. In this context, 1,1,3,3-tetramethoxypropane functions as a C3 synthon (a 1,3-dielectrophile) after activation with a Lewis acid. This reactive intermediate can then engage with a 1,3-dicarbonyl dianion equivalent, such as a 1,3-bis(silyl enol ether), which serves as the C3 nucleophilic partner. goettingen-research-online.de

The reaction is initiated by a Lewis acid, such as titanium tetrachloride (TiCl₄), which coordinates to the acetal (B89532), facilitating the elimination of methoxy (B1213986) groups to generate a highly electrophilic vinylogous alkoxycarbenium ion. rsc.org This intermediate is then attacked by the terminal silyl (B83357) enol ether of the 1,3-bis(silyl enol ether). A subsequent intramolecular cyclization, typically a Mukaiyama-type aldol (B89426) reaction, followed by elimination and tautomerization, leads to the formation of a stable aromatic ring. rsc.org This strategy provides an efficient route to highly substituted phenols and salicylates, which are important structural motifs in many natural products and pharmaceuticals. nih.govnih.gov

Table 1: Overview of Lewis Acid-Mediated [3+3] Cyclization
Component 1 (C3 Electrophile Precursor)Component 2 (C3 Nucleophile)Catalyst/MediatorProduct ClassKey Transformation
1,1,3,3-Tetramethoxypropane1,3-Bis(silyl enol ether)Lewis Acid (e.g., TiCl₄)Carbacycles (Phenols, Salicylates)Formation of a six-membered aromatic ring via formal [3+3] annulation

Cyclization of Guanine (B1146940) Base for Nucleoside and Nucleotide Analogues (e.g., M1dG)

1,1,3,3-Tetramethoxypropane is a key reagent in the synthesis of M1dG (3-(2-Deoxy-β-d-erythropentofuranosyl)pyrimido[1,2-a]purin-10(3H)-one), an endogenous DNA adduct that serves as a biomarker for oxidative stress. acs.orgnih.gov M1dG is formed by the reaction of malondialdehyde with the nucleobase guanine. researchgate.netwikipedia.org The synthetic route utilizes 1,1,3,3-tetramethoxypropane as a stable malondialdehyde precursor to achieve this transformation in a controlled manner.

The synthesis involves a mild acid-promoted intermolecular cyclization reaction between a guanine-containing nucleoside (or nucleotide) and 1,1,3,3-tetramethoxypropane. acs.org The acidic conditions hydrolyze the tetramethoxypropane to generate malondialdehyde in situ. The malondialdehyde then undergoes a condensation reaction with the guanine base, specifically across the N-1 and N² positions, to form the characteristic tricyclic pyrimido[1,2-a]purinone ring system of M1dG. nih.govacs.org This methodology is compatible with various guanine-based nucleosides and nucleotides, allowing for the efficient synthesis of M1dG and its analogues for biological studies. acs.org

Table 2: Synthesis of M1dG Analogue from Guanine Derivatives
Guanine SubstrateReagentConditionsProductSignificance
Deoxyguanosine1,1,3,3-TetramethoxypropaneMild Acid (e.g., Ac₂O/AcOH)M1dGSynthesis of a key DNA adduct biomarker. acs.orgnih.gov
Guanosine1,1,3,3-TetramethoxypropaneMild AcidM1GProduction of related nucleoside analogues. acs.org

Derivative Formation from Tetramethoxypropane-Derived Intermediates (Primarily from 1,1,3,3-Tetramethoxypropane)

The intermediates generated from 1,1,3,3-tetramethoxypropane, chiefly malondialdehyde, are precursors to a wide range of heterocyclic compounds through condensation reactions with various dinucleophiles.

Formation of Hydrazono-malonaldehyde Derivatives

When 1,1,3,3-tetramethoxypropane is hydrolyzed to malondialdehyde, it can react with hydrazine derivatives. The reaction with a hydrazine results in the formation of a hydrazone. Given that malondialdehyde has two carbonyl groups, it can react with hydrazines to form monohydrazones or dihydrazones of malonaldehyde, which are useful intermediates for further synthetic transformations, particularly in the synthesis of pyrazoles.

Synthesis of Pyrazolone (B3327878), Pyrimidone, and Thiopyrimidone Derivatives

The reaction of the malondialdehyde intermediate with compounds containing two nucleophilic sites is a cornerstone of heterocyclic synthesis. These reactions provide access to five- and six-membered heterocyclic rings that are prevalent in medicinal chemistry.

Pyrazolone Synthesis: The condensation of malondialdehyde (from 1,1,3,3-tetramethoxypropane) with hydrazine or substituted hydrazines is a classical method for preparing pyrazoles. organic-chemistry.orgnih.gov If a substituted hydrazine like phenylhydrazine (B124118) is reacted with an in-situ generated β-ketoester equivalent derived from the malondialdehyde synthon, it can lead to the formation of pyrazolone derivatives. nih.gov

Pyrimidone Synthesis: Pyrimidines and pyrimidones are synthesized by the reaction of a 1,3-dicarbonyl compound with urea (B33335) or related compounds like amidines. mdpi.comresearchgate.net Reacting malondialdehyde, generated from 1,1,3,3-tetramethoxypropane, with urea under acidic or basic conditions leads to the formation of the pyrimidine ring. Depending on the reaction conditions and substituents, this can yield pyrimidones.

Thiopyrimidone Synthesis: In a similar fashion, the reaction of malondialdehyde with thiourea (B124793), instead of urea, provides access to thiopyrimidines (or thiopyrimidones). jetir.orgnih.gov This reaction follows the same principle of cyclocondensation, where the two amine groups of thiourea react with the two carbonyl groups of malondialdehyde to form the six-membered heterocyclic ring containing a thiocarbonyl group.

Table 3: Heterocyclic Derivatives from 1,1,3,3-Tetramethoxypropane
Intermediate PrecursorReactantResulting Heterocycle Class
1,1,3,3-TetramethoxypropaneHydrazine / Substituted HydrazinesPyrazolone
1,1,3,3-TetramethoxypropaneUrea / AmidinesPyrimidone
1,1,3,3-TetramethoxypropaneThioureaThiopyrimidone

Polymerization and Material Science Applications of Tetramethoxypropane Derivatives

Plasma Polymerization of Tetramethoxypropane for Thin Film Development (e.g., PPTMP)

Plasma polymerization of 1,1,3,3-tetramethoxypropane (B13500) is a significant technique for creating thin polymer films, designated as PPTMP. researchgate.net This method utilizes plasma, an ionized gas, to polymerize the monomer and deposit it onto a substrate, forming a thin, uniform film. researchgate.netnih.gov These films, often pale brown or transparent and light yellow, are synthesized through a glow discharge of the monomer. researchgate.netbuet.ac.bd The resulting polymer's empirical formula has been determined to be C₆H₄.₇O₁.₆. buet.ac.bd

The synthesis of plasma-polymerized 1,1,3,3-tetramethoxypropane (PPTMP) thin films is effectively achieved using a capacitively coupled glow discharge reactor. researchgate.netbuet.ac.bdresearchgate.net This dry-process method involves introducing the 1,1,3,3-tetramethoxypropane monomer into a low-pressure reactor chamber containing parallel plate electrodes. researchgate.net An alternating current (AC) is applied to the electrodes, creating a glow discharge plasma between them. cumhuriyet.edu.tr This plasma environment fragments the monomer, leading to the deposition of a highly cross-linked and uniform polymer film onto a substrate, such as glass, placed within the reactor. researchgate.netresearchgate.net The thickness of the resulting PPTMP films can be controlled by adjusting parameters like the deposition time and plasma power. researchgate.net

A key advantage of preparing thin films through the plasma polymerization of 1,1,3,3-tetramethoxypropane is the excellent quality of the resulting surface morphology. Studies using scanning electron microscopy (SEM) have consistently revealed that the as-deposited PPTMP films are smooth, uniform, and free of pinholes. researchgate.netbuet.ac.bdresearchgate.netresearchgate.net This method is known for producing homogeneous and crack-free surfaces. researchgate.netresearchgate.net The high degree of uniformity and the absence of defects are critical for applications where film integrity is paramount. researchgate.net

Table 1: Morphological and Structural Properties of PPTMP Films

Property Observation Source
Surface Morphology Smooth, uniform, and pinhole-free researchgate.netbuet.ac.bdresearchgate.net
Color Transparent, pale brown, or light yellow researchgate.netbuet.ac.bd
Composition Hydrocarbon-rich with oxygen content researchgate.net

The structural integrity of PPTMP films is influenced by post-deposition processes such as aging and heat treatment. Infrared spectroscopy studies show that as-deposited films contain a certain amount of conjugation along with carbonyl (C=O) groups. researchgate.netresearchgate.net

Aging and heat treatment induce significant structural rearrangements within the polymer. researchgate.netbuet.ac.bd Heat treatment, for example, can lead to the formation of aliphatic carbon-carbon double bond (C=C) conjugation and the incorporation of oxygen into the structure in the form of ether (C-O-C) linkages. buet.ac.bdresearchgate.net These structural changes can affect the material's optical and electrical properties. For instance, the optical band gap of the films changes with heat treatment and aging. buet.ac.bd While the surface morphology as observed by SEM may not show significant changes after heat treatment up to 573 K, the underlying chemical structure is altered. researchgate.net Thermal analysis indicates that these films are generally thermally stable up to a certain temperature, above which weight loss occurs in stages. researchgate.net

Table 2: Effects of Heat Treatment on PPTMP Thin Films

Treatment Observed Structural/Property Change Source
Heat Treatment Formation of aliphatic C=C conjugation. buet.ac.bdresearchgate.net
Incorporation of oxygen as C-O-C bonds. buet.ac.bdresearchgate.net
Decrease in the optical band gap. buet.ac.bd
Structural rearrangements due to bond breaking. researchgate.net

| Aging | Changes in optical properties and energy band gaps. | researchgate.netbuet.ac.bd |

Exploration of Tetramethoxypropane Derivatives in New Polymers and Coatings

Derivatives of 1,1,3,3-tetramethoxypropane are being explored for their potential in creating new polymers and coatings. ontosight.ailookchem.com Their unique chemical structure makes them versatile intermediates in organic synthesis. lookchem.com In the field of coatings, related diacetal compounds are used as coalescing agents. These agents are crucial additives in latex paint formulations, as they facilitate the formation of a continuous film as the paint dries by lowering the minimum film formation temperature (TMFF). google.com The exploration of tetramethoxypropane derivatives in this context points to their potential utility in developing novel materials for various industrial applications. ontosight.ailookchem.com

Applications in Biochemical and Pharmaceutical Research

Utilization as a Precursor for Malonaldehyde (MDA) in Biochemical Assays

1,1,3,3-Tetramethoxypropane (B13500) is widely used in biochemical research as a stable source of malondialdehyde (MDA). ontosight.aismolecule.com MDA itself is unstable, but its precursor, 1,1,3,3-tetramethoxypropane, can be handled and stored conveniently. smolecule.com Under acidic conditions, it undergoes hydrolysis to generate MDA in a controlled manner, which is essential for a variety of experimental applications. smolecule.comsigmaaldrich.com

The measurement of MDA is a well-established method for assessing lipid peroxidation and oxidative stress. Because pure MDA is not commercially available due to its instability, 1,1,3,3-tetramethoxypropane is the standard compound used to prepare calibration curves for MDA assays. woongbee.comresearchgate.net The process involves the acid-catalyzed hydrolysis of 1,1,3,3-tetramethoxypropane to yield MDA. researchgate.netresearchgate.net

For example, a common procedure involves dissolving 1,1,3,3-tetramethoxypropane in a dilute acid, such as 1% sulfuric acid or 0.1 M HCl, and allowing it to hydrolyze for a set period at room temperature. researchgate.netfirattipdergisi.com This stock solution is then used to create a series of dilutions to generate a standard curve. Assays like the Thiobarbituric Acid Reactive Substances (TBARS) test rely on these standards. In the TBARS assay, MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a colored adduct that can be measured spectrophotometrically, typically at 532 nm. nwlifescience.compubcompare.ainih.gov

Table 1: General Steps for Preparing MDA Standards from 1,1,3,3-Tetramethoxypropane

StepDescriptionPurpose
1. Stock Solution Preparation Dissolve a precise amount of 1,1,3,3-tetramethoxypropane in an aqueous solution.To create a concentrated initial solution.
2. Acid Hydrolysis Add a strong acid (e.g., H₂SO₄ or HCl) to the stock solution and incubate. researchgate.netfirattipdergisi.comTo convert the stable precursor into reactive MDA.
3. Standard Curve Dilutions Prepare a series of dilutions from the hydrolyzed stock solution. firattipdergisi.comTo create standards of known MDA concentrations for assay calibration.
4. Reaction with Chromogen React the standards with a chromogenic reagent, such as thiobarbituric acid (TBA). nwlifescience.comTo generate a colored product for quantification.
5. Spectrophotometric Measurement Measure the absorbance of the resulting solutions at the appropriate wavelength (e.g., 532 nm). nwlifescience.comTo plot a standard curve of absorbance versus MDA concentration.

MDA derived from 1,1,3,3-tetramethoxypropane is instrumental in studying the formation and biological consequences of MDA-protein adducts. MDA is a reactive aldehyde that can covalently bind to biomolecules, particularly proteins, to form adducts. smolecule.comresearchgate.net These adducts are implicated in the pathology of various diseases associated with oxidative stress, including atherosclerosis and alcoholic liver disease. researchgate.netplos.org

Research has shown that MDA can react with acetaldehyde (B116499) to form stable malondialdehyde-acetaldehyde (MAA) adducts. plos.orgacs.org These MAA adducts are highly immunogenic and can trigger inflammatory and fibrogenic responses. acs.org Studies have detected MAA adducts in the livers of ethanol-fed animals and have found circulating antibodies against these adducts in patients with alcohol-induced liver disease. acs.org Furthermore, MDA-modified proteins have been identified in atherosclerotic lesions, suggesting their role in the progression of cardiovascular disease. unl.edu In one study, Western blot analysis of splenic microsomal proteins from aniline-treated rats revealed the presence of 13 different MDA-modified proteins, with certain proteins being more prominent in the treated group, indicating a role for these adducts in aniline (B41778) toxicity. tandfonline.com

The role of MDA in cellular processes is an active area of investigation, with a particular focus on its effects on vascular smooth muscle cells (VSMCs). The proliferation and migration of VSMCs are critical events in the development of atherosclerosis and the formation of the fibrous cap in plaques. oup.complos.org Oxidative stress and the resulting lipid peroxidation products, including MDA, are known to influence these cellular behaviors.

Studies have used 1,1,3,3-tetramethoxypropane to generate MDA to investigate its effect on VSMC proliferation and migration. sigmaaldrich.com For instance, research has shown that platelet-derived growth factor (PDGF-BB), a potent mitogen for VSMCs, can induce the production of reactive oxygen species (ROS) and increase MDA levels, which in turn promotes cell proliferation and migration. nih.gov Conversely, inhibiting oxidative stress can suppress these effects. nih.gov Immunization with MDA-modified LDL has been shown to reduce plaque progression in animal models, suggesting that the immune response to MDA adducts can influence the cellular dynamics within the vessel wall. oup.com The complex interplay between MDA, oxidative stress, and signaling pathways like Nrf2/ARE and MAPK is crucial for understanding the vascular remodeling that occurs during atherosclerosis. plos.orgnih.gov

Intermediate in Pharmaceutical Synthesis Pathways

Beyond its use in biochemical assays, 1,1,3,3-tetramethoxypropane is a valuable building block in synthetic organic chemistry, providing a three-carbon chain for constructing more complex molecules. ontosight.aigoogle.com

1,1,3,3-Tetramethoxypropane is a key reagent in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds with significant therapeutic potential, particularly as protein kinase inhibitors in cancer treatment. mdpi.comrsc.org These scaffolds are found in several clinically approved and investigational drugs. mdpi.com

The synthesis typically involves the cyclocondensation reaction of a 5-aminopyrazole derivative with 1,1,3,3-tetramethoxypropane, often under acidic conditions or with microwave assistance. mdpi.comnih.govbyu.edu Microwave-assisted synthesis has proven to be an efficient method, allowing for the rapid generation of a diverse library of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives in good yields. nih.govbyu.edubyu.edu For example, a three-step microwave-assisted process reacting aryl acetonitriles with dimethylformamide-dimethylacetal, followed by hydrazine (B178648), and finally with 1,1,3,3-tetramethoxypropane can produce these compounds in approximately one hour. byu.edubyu.edu The resulting derivatives have shown potent anti-cancer activity against cell lines such as A2780 ovarian cancer and MCF7 breast cancer. nih.govbyu.edu

Table 2: Example Synthesis of Pyrazolo[1,5-a]pyrimidines

StepReactantsConditionsOutcome
1 Aryl Acetonitrile + Dimethylformamide-dimethylacetalMicrowave, 120 °C, 20 min byu.edubyu.eduIntermediate 2-arylacrylonitrile
2 2-arylacrylonitrile + Hydrazine hydrobromide (H₂NNH₂·HBr)Microwave, 120 °C, 20 min byu.edubyu.eduIntermediate 4-arylpyrazol-5-amine
3 4-arylpyrazol-5-amine + 1,1,3,3-TetramethoxypropaneMicrowave, 120 °C, 20 min byu.edubyu.eduFinal 3,6-disubstituted or 3-substituted pyrazolo[1,5-a]pyrimidine

1,1,3,3-Tetramethoxypropane is utilized in the synthesis of modified nucleosides and nucleotides, which can serve as important tools and biomarkers. nih.govumn.edu A significant example is the synthesis of 3-(2-Deoxy-β-d-erythropentofuranosyl)pyrimido[1,2-a]purin-10(3H)-one (M₁dG). M₁dG is an endogenous DNA adduct formed from the reaction of MDA with guanine (B1146940) residues in DNA. acs.orgnih.gov As such, M₁dG is a potential biomarker for oxidative stress and DNA damage. acs.orgnih.gov

The lack of an efficient synthesis method for M₁dG has historically hindered research into its biological roles. acs.orgnih.gov Recently, an efficient method was developed involving the acid-promoted cyclization of the guanine base with 1,1,3,3-tetramethoxypropane. acs.orgscispace.com This synthetic strategy demonstrates wide functional group tolerance, enabling the late-stage functionalization of various guanine-based nucleosides (like acyclovir (B1169) and ganciclovir), nucleotides, and even oligonucleotides. acs.orgnih.gov This breakthrough facilitates the large-scale production of M₁dG and its analogues, paving the way for in-depth studies of DNA damage and repair mechanisms. acs.orgnih.gov

Advanced Characterization and Analytical Methodologies in Tetramethoxypropane Research

Spectroscopic Characterization of Tetramethoxypropane and Its Derivatives

Spectroscopy is a cornerstone in the study of molecular structures and properties by examining the interaction between matter and electromagnetic radiation. For "1,1,2,2-Tetramethoxypropane," various spectroscopic methods provide invaluable data from bond vibrations to electronic transitions and nuclear spin environments.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and analyzing the bonding structure within a molecule. By measuring the absorption of infrared radiation, an FTIR spectrum provides a unique "fingerprint" of a compound. In the context of "this compound," FTIR is essential for confirming the presence of key functional groups and can be used to study derivatives or materials synthesized from it.

While detailed peer-reviewed studies on the FTIR spectrum of "this compound" are not extensively available, spectral data has been recorded for the compound. nih.gov The analysis would focus on characteristic vibrational modes. For instance, the C-O (ether) linkages would produce strong absorption bands, typically in the 1200-1000 cm⁻¹ region. The C-H stretching vibrations of the methyl and propane (B168953) backbone groups would appear in the 3000-2800 cm⁻¹ range. In studies involving derivatives or polymerization, FTIR can reveal the formation of new bonds, such as C=C or C=O, which would indicate conjugation or oxidation. For example, research on the related isomer, 1,1,3,3-tetramethoxypropane (B13500), has used FTIR to confirm the formation of conjugated C=O and C-O-C bonds in plasma-polymerized thin films. researchgate.net

Table 1: Expected FTIR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H (sp³ Aliphatic) Stretching 2950 - 2850
C-H Bending 1470 - 1350

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule by quantifying its absorption of UV or visible light. For saturated compounds like "this compound," which lack extensive chromophores (light-absorbing groups), significant absorption is not expected in the standard UV-Vis range (200-800 nm). The primary electronic transitions would be n→σ* transitions associated with the non-bonding electrons on the oxygen atoms, which occur at high energies (typically below 200 nm).

However, UV-Vis spectroscopy becomes highly relevant when studying derivatives of "this compound" that incorporate chromophores or when analyzing materials derived from it. For materials like conjugated polymers or thin films, UV-Vis spectra are used to determine key optical properties. The absorption maximum (λ_max) provides insight into the extent of conjugation. researchgate.net Furthermore, the absorption edge can be used to calculate the optical energy band gap (E_g), a critical parameter for semiconductor and electronic applications, by applying the Tauc plot method. Research on thin films produced from its isomer, 1,1,3,3-tetramethoxypropane, has utilized UV-Vis spectroscopy to calculate direct and indirect energy band gaps. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms, primarily ¹H (proton) and ¹³C. libretexts.org For "this compound," NMR is the definitive method for confirming its isomeric identity and structural purity.

¹³C NMR spectral data for "this compound" is available in spectral databases. nih.gov A ¹H NMR spectrum would show distinct signals for the different proton environments, and their splitting patterns (multiplicity) would confirm adjacent, non-equivalent protons. The integration of these signals corresponds to the number of protons in each environment. Similarly, a ¹³C NMR spectrum reveals the number of unique carbon environments.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Position Predicted Chemical Shift (ppm) Multiplicity
¹H -CH₃ (Propane) ~1.1 Doublet
¹H -CH (Propane) ~4.0-4.5 Quartet
¹H -OCH₃ ~3.3-3.5 Singlets (multiple)
¹³C -CH₃ (Propane) ~15-20
¹³C -CH (Acetal) ~100-110
¹³C -CH (Ether) ~75-85

Diffraction Techniques for Molecular Structure Analysis

Diffraction techniques are instrumental in determining the three-dimensional atomic arrangement of crystalline solids.

X-ray crystallography is the gold standard for determining the precise molecular structure, including bond lengths, bond angles, and stereochemistry, of a compound in its crystalline state. mdpi.com The technique involves diffracting a beam of X-rays off a single, well-ordered crystal. researchgate.net

While "this compound" itself is a liquid at room temperature, X-ray crystallography is an indispensable tool for the structural analysis of its solid derivatives. For example, if "this compound" were used as a precursor to synthesize a crystalline organometallic complex, a metal-organic framework (MOF), or a complex organic molecule, X-ray crystallography would be the definitive method to confirm the final structure. Currently, there is a lack of published research detailing the X-ray crystallographic analysis of derivatives specifically synthesized from "this compound."

Microscopic Techniques for Material Characterization

Microscopic techniques are employed to visualize the surface topography, morphology, and microstructure of materials. For materials derived from "this compound," such as polymers or thin films, microscopy provides critical information about their physical form.

Common techniques include Scanning Electron Microscopy (SEM), which provides high-resolution images of a material's surface, and Transmission Electron Microscopy (TEM), which can reveal internal structure. Atomic Force Microscopy (AFM) is used to map surface topography at the nanoscale.

There are no specific studies found in the searched literature that apply these microscopic techniques to materials derived directly from "this compound." However, in studies of the related isomer, 1,1,3,3-tetramethoxypropane, SEM has been used to show that plasma-polymerized thin films produced from it are smooth, uniform, and free of pinholes. researchgate.net Similar methodologies could be applied to characterize any solid-state materials or films synthesized using "this compound" as a monomer or precursor.

Chromatographic Methods for Separation and Quantification (General Principles)

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.govccamp.res.in The fundamental principle involves distributing the components of a mixture between two phases: a stationary phase and a mobile phase. nih.govccamp.res.in The stationary phase can be a solid or a liquid adsorbed on a solid support, while the mobile phase is a fluid (liquid or gas) that moves through the stationary phase. nih.govccamp.res.in Separation occurs because different components in the mixture travel through the system at different speeds, based on their distinct physical and chemical properties, such as adsorption, partition, and molecular weight. nih.gov

Several types of chromatography are distinguished by their stationary and mobile phases, including:

Column Chromatography: The stationary phase is packed into a column. ccamp.res.in

Thin-Layer Chromatography (TLC): The stationary phase is a thin layer of adsorbent material, such as silica (B1680970) gel, on a flat inert substrate. ccamp.res.in

Gas Chromatography (GC): The mobile phase is an inert gas. This technique is suitable for volatile compounds. nih.gov

Liquid Chromatography (LC): The mobile phase is a liquid. ccamp.res.in

In the analysis of 1,1,3,3-tetramethoxypropane, gas chromatography has been used to determine the ratio of the main compound to its byproducts, such as 1-acetoxy-1,3,3-trimethoxypropane, in a reaction mixture. google.com It has also been employed as an internal standard in GC/MS methods for the quantification of compounds in complex mixtures like bio-oil. acs.org These applications highlight the utility of chromatographic techniques in ensuring the purity and quantifying the concentration of 1,1,3,3-tetramethoxypropane and related substances.

High-Performance Liquid Chromatography (HPLC) is a sophisticated form of column chromatography that forces the mobile phase through the column under high pressure, leading to faster and more resolute separations. tanta.edu.eg It is a primary analytical tool for quantifying malondialdehyde (MDA), a key biomarker for oxidative stress. researchgate.net In these analyses, 1,1,3,3-tetramethoxypropane (TMP) serves as a stable, commercially available precursor that hydrolyzes under acidic conditions to generate a standard solution of MDA. jst.go.jpmdpi.comsemanticscholar.org

The quantification of MDA by HPLC typically involves a derivatization step to create a chromophoric or fluorophoric compound that can be easily detected. The most common derivatizing agents are 2-thiobarbituric acid (TBA) and 2,4-dinitrophenylhydrazine (B122626) (DNPH).

TBA Derivatization: The reaction between MDA and TBA under acidic conditions and high temperature yields a pink-colored MDA-(TBA)₂ adduct, which is detected spectrophotometrically, typically at 532 nm. researchgate.netpsu.edumdpi.com

DNPH Derivatization: MDA reacts with DNPH under milder, acidic conditions at room temperature to form a stable hydrazone derivative (MDA-DNPH). mdpi.comlongdom.org This derivative is then separated and detected by HPLC, often around 310 nm. firattipdergisi.com This method is considered more specific than the TBA assay as it avoids interference from other substances that can react with TBA. longdom.orgnih.gov

The following tables summarize typical parameters and validation data for HPLC methods used in MDA quantification.

Table 1: HPLC Method Parameters for MDA Quantification

Parameter TBA Method DNPH Method
Precursor 1,1,3,3-Tetramethoxypropane mdpi.com 1,1,3,3-Tetramethoxypropane longdom.org
Derivatizing Agent 2-Thiobarbituric acid (TBA) mdpi.com 2,4-Dinitrophenylhydrazine (DNPH) longdom.org
Column Supelcosil LC-18 (3 µm) mdpi.com Not Specified
Mobile Phase Acetonitrile and 20 mM Phosphate Buffer (pH 6) (14:86 v/v) mdpi.com Acetonitrile, HPLC-grade water, and glacial acetic acid (500:500:2 v/v/v) longdom.org
Flow Rate 1.0 mL/min mdpi.com 0.6 mL/min longdom.org
Detection Wavelength 532 nm mdpi.com Not Specified (typically ~310 nm) firattipdergisi.com

| Column Temperature | Room Temperature mdpi.com | 40°C longdom.org |

Table 2: Performance Characteristics of Validated HPLC Methods for MDA

Parameter Grotto et al. (2007) researchgate.net Pilz et al. / Fırat et al. longdom.orgfirattipdergisi.com
Matrix Human Plasma Human Serum
Derivatization TBA DNPH
Linearity Range 0.28 to 6.6 µM Not Specified
Limit of Detection (LOD) 0.05 µM 3.5 pmol/ml
Limit of Quantification (LOQ) 0.17 µM 10 pmol/ml
Recovery > 95% 98.1 ± 1.8% (total MDA)
Precision (Intra-day RSD) < 4% Not Specified

| Precision (Inter-day RSD) | < 11% | Not Specified |

These methods, validated for linearity, sensitivity, precision, and accuracy, demonstrate the robustness of HPLC for the reliable quantification of MDA in biological samples, with 1,1,3,3-tetramethoxypropane playing a crucial role as the source for calibration standards. researchgate.netmdpi.comlongdom.org

Theoretical and Computational Chemistry Studies of Tetramethoxypropane

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard tool in computational chemistry for predicting the electronic structure and properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying complex organic molecules and their reaction mechanisms.

DFT calculations are instrumental in elucidating the reactivity and selectivity of chemical reactions involving 1,1,2,2-tetramethoxypropane. For instance, in the conversion of trioses like dihydroxyacetone (DHA) and glyceraldehyde (GLA) to methyl lactate (B86563), this compound (TMP) is noted as a related species in the reaction network. researchgate.net Theoretical studies using DFT can help to identify key intermediates and transition states, providing insight into the reaction pathways. By calculating the Gibbs free energies of various possible isomers and transition states, researchers can rationalize experimentally observed product distributions and reaction selectivity. acs.org

For example, DFT calculations can be used to create a selectivity descriptor, such as the difference in the Gibbs free energy between competing reaction pathways (e.g., ΔGGLAD* − ΔGDHA*), which can be used to screen for effective catalysts. researchgate.net The study of similar compounds has shown that DFT at levels like B3LYP can effectively explain regioselectivity in reactions by comparing the activation barriers of different pathways, such as 1,2- versus 1,4-addition. rsc.org These calculations often reveal that selectivity is determined in the initial steps of the reaction mechanism. rsc.org The principles of using DFT to understand reactivity are broadly applicable, with numerous studies on other organic molecules demonstrating how frontier molecular orbitals and Fukui functions can predict the most likely sites for nucleophilic or electrophilic attack. jchemrev.com

The isomerization of molecules is a fundamental process that can be thoroughly investigated using computational methods. DFT calculations can map the potential energy surface of a molecule, revealing the energy barriers that separate different isomers and the transition state structures that connect them. hbni.ac.in This allows for the elucidation of the most probable isomerization pathways.

While specific DFT studies on the isomerization of this compound are not extensively documented in the reviewed literature, the methodology is well-established. For related systems, DFT has been used to study rearrangement reactions, such as the Dimroth rearrangement in triazolopyrimidine systems, by calculating the relative stabilities of the isomers and the energies of the transition states. jchemrev.com Such studies often employ functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d,p)) to model the reaction in different environments, including the gas phase and in solution. jchemrev.com The insights gained from these calculations are crucial for understanding how factors like substituents and solvent can influence the isomerization process.

Molecular Modelling for Structural and Electronic Properties

Molecular modelling encompasses a range of computational techniques used to represent and predict the three-dimensional structures and associated electronic properties of molecules. These models are fundamental to understanding a compound's physical and chemical behavior.

For this compound, molecular modelling can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These geometries are typically obtained by energy minimization using methods like DFT or other quantum mechanical approaches. baranlab.org The resulting structural information is invaluable for interpreting experimental data, such as NMR and IR spectra. rsc.org

Beyond the basic structure, molecular modelling provides insights into the electronic properties that govern reactivity. The distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential map can all be calculated. These electronic descriptors are critical for understanding how the molecule will interact with other reagents. For instance, the HOMO-LUMO gap is an indicator of the molecule's kinetic stability and reactivity.

Although detailed molecular modelling studies specifically targeting this compound are not widely available, the principles are demonstrated in studies of analogous compounds. For example, in the study of etheno adducts of adenine (B156593) nucleosides, DFT calculations at the M06/6-311++G(2df,2pd) and B3LYP/6-311++G(2df,2pd) levels were used to predict ¹H and ¹³C NMR chemical shifts, which showed excellent correlation with experimental values, thereby confirming the molecular structures. rsc.org Similarly, modelling of plasma-polymerized thin films of the isomeric 1,1,3,3-tetramethoxypropane (B13500) has been used to interpret optical properties and calculate energy band gaps. researchgate.netresearchgate.net

Q & A

Q. How do researchers address interference in TBA assays when using 1,1,3,3-Tetramethoxypropane-derived MDA standards?

  • Solutions :
  • Include EDTA in reactions to chelate metal ions that catalyze non-specific oxidation.
  • Use extraction steps (e.g., n-butanol) to isolate MDA-TBA adducts from interfering compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.